

## Navigating the Evolving Landscape of Dual-Use Research of Concern: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Implications of U.S. Government Oversight Policies

Executive Summary: The oversight of life sciences research with the potential for misuse, known as Dual-Use Research of Concern (DURC), is undergoing a significant transformation. A foundational shift occurred with the release of the United States Government Policy for Oversight of Dual Use Research of Concern and Pathogens with Enhanced Pandemic Potential (DURC/PEPP) in May 2024. This policy broadened the scope of review and unified previous frameworks. However, the regulatory landscape was further altered by the May 2025 Executive Order on Improving the Safety and Security of Biological Research (EO 14292). This executive order has paused the implementation of the 2024 DURC/PEPP policy and has directed federal agencies to revise it, placing an immediate pause on certain categories of "dangerous gain-of-function research".[1][2] This guide provides a detailed overview of the framework established by the 2024 DURC/PEPP policy, which forms the basis for the forthcoming revised regulations, and explains the current implications of the May 2025 Executive Order for the research community.

#### **The Current Regulatory Status**

As of May 2025, the implementation of the comprehensive DURC/PEPP policy has been superseded by EO 14292.[2] This order mandates a pause on funding for research defined as "dangerous gain-of-function" and instructs the Office of Science and Technology Policy (OSTP) and the National Security Advisor to develop a revised policy within 120 days.[1][2] Until a new



policy is issued, researchers must halt any work that falls under the executive order's definition of dangerous gain-of-function research and await further guidance.[3] The framework detailed below, from the May 2024 policy, is crucial for understanding the direction of U.S. oversight and the likely foundation of the forthcoming regulations.

### **Core Concepts: DURC and PEPP**

The May 2024 policy integrated and expanded upon previous DURC and Potential Pandemic Pathogen (PPP) oversight frameworks, creating two distinct but related categories of research requiring oversight.[4]

- Dual-Use Research of Concern (DURC): Defined as life sciences research that, based on current understanding, can be reasonably anticipated to provide knowledge, information, products, or technologies that could be directly misapplied to pose a significant threat to public health and safety, agriculture, plants, animals, the environment, or national security.[4]
- Pathogen with Enhanced Pandemic Potential (PEPP): A pathogen that is likely capable of
  wide and uncontrollable spread in a human population and would likely cause significant
  morbidity and/or mortality in humans.[5] Research that enhances a pathogen's
  transmissibility or virulence, or its ability to evade immunity, may result in the creation of a
  PEPP.[3][5]

#### **Data Presentation: Scope of Oversight**

The 2024 DURC/PEPP policy significantly expanded the scope of research requiring institutional review compared to the previous framework, which was limited to 15 specific agents.[6] The new policy framework extends to a much larger set of biological agents and toxins.

Table 1: Expansion of Agents and Toxins Under the 2024 DURC/PEPP Policy



| Category                                                                         | Previous DURC Policy<br>(2014)                                   | May 2024 DURC/PEPP<br>Policy                                                                               |
|----------------------------------------------------------------------------------|------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------|
| Covered Agents                                                                   | A specific list of 15 high-<br>consequence agents and<br>toxins. | All Biological Select Agents<br>and Toxins (BSAT) as listed by<br>HHS and USDA, regardless of<br>quantity. |
| All Risk Group 4 (RG4) pathogens.                                                |                                                                  |                                                                                                            |
| A specified subset of Risk<br>Group 3 (RG3) pathogens.                           | <del>-</del>                                                     |                                                                                                            |
| Other agents designated for BSL-3 or BSL-4 containment based on risk assessment. | _                                                                |                                                                                                            |
| Toxin Quantities                                                                 | Excluded permissible amounts of select toxins.                   | Includes all quantities of select toxins.                                                                  |

Table 2: Consolidated List of Agents and Toxins within Scope of Category 1 (DURC) Research



| HHS Select Agents<br>& Toxins                | USDA Veterinary<br>Services (VS)<br>Select Agents &<br>Toxins | USDA Plant Protection (PPQ) Select Agents & Toxins | Overlap Agents<br>(Both HHS &<br>USDA) |
|----------------------------------------------|---------------------------------------------------------------|----------------------------------------------------|----------------------------------------|
| Abrin                                        | African swine fever virus                                     | Coniothyrium glycines                              | Bacillus anthracis                     |
| Bacillus cereus Biovar anthracis             | Avian influenza virus                                         | Ralstonia<br>solanacearum                          | Burkholderia mallei                    |
| Botulinum neurotoxins                        | Classical swine fever virus                                   | Rathayibacter toxicus                              | Burkholderia<br>pseudomallei           |
| Botulinum neurotoxin producing Clostridium   | Foot-and-mouth disease virus                                  | Sclerophthora<br>rayssiae                          | Hendra virus                           |
| Conotoxins                                   | Goat pox virus                                                | Synchytrium<br>endobioticum                        | Nipah virus                            |
| Coxiella burnetii                            | Lumpy skin disease<br>virus                                   | Xanthomonas oryzae                                 | Rift Valley fever virus                |
| Crimean-Congo<br>haemorrhagic fever<br>virus | Mycoplasma<br>capricolum                                      | Venezuelan equine encephalitis virus               |                                        |
| Diacetoxyscirpenol                           | Mycoplasma<br>mycoides                                        |                                                    | <del>-</del>                           |
| Eastern Equine<br>Encephalitis virus         | Newcastle disease virus                                       |                                                    |                                        |
| Ebolaviruses                                 | Peste des petits ruminants virus                              | _                                                  |                                        |
| Francisella tularensis                       | Rinderpest virus                                              | -                                                  |                                        |
| Lassa virus                                  | Sheep pox virus                                               | -                                                  |                                        |
| Lujo virus                                   | Swine vesicular disease virus                                 | <del>-</del><br>-                                  |                                        |



| Marburgvirus                       |
|------------------------------------|
| Mpox virus, clade I                |
| Reconstructed 1918 influenza virus |
| Ricin                              |
| Saxitoxin                          |
| Staphylococcal enterotoxins        |
| T-2 toxin                          |
| Tetrodotoxin                       |
| Tick-borne<br>encephalitis viruses |
| Variola major virus<br>(Smallpox)  |
| Variola minor virus<br>(Alastrim)  |
| Yersinia pestis                    |

Note: This table is a summary compiled from various sources. Researchers must always refer to the official lists in 42 CFR Part 73, 9 CFR Part 121, and 7 CFR Part 331 for regulatory compliance.

# Experimental Protocols: Institutional Review and Risk Mitigation

The core of the DURC/PEPP oversight framework is a multi-stage review process initiated by the Principal Investigator (PI) and conducted by an Institutional Review Entity (IRE). This process is procedural rather than a specific laboratory experiment.



- Initiation: This protocol is initiated at the proposal stage for new funding and must be conducted on an ongoing basis throughout the research lifecycle.[7]
- Step 1: Agent/Toxin Screen: The PI must determine if the research involves any agent or toxin listed in Table 2 or meets the broader criteria (e.g., RG4, designated RG3 agents).
- Step 2: Experimental Outcome Screen: If the research involves a covered agent, the PI must assess if it is reasonably anticipated to result in one or more of the experimental outcomes listed below.
  - Category 1 (DURC) Experimental Outcomes:[5]
    - Increase transmissibility of a pathogen.
    - Increase the virulence of a pathogen.
    - Increase the toxicity of a known toxin or produce a novel one.
    - Increase the stability or disseminability of a pathogen or toxin.
    - Alter the host range or tropism of a pathogen or toxin.
    - Decrease the ability to detect a pathogen or toxin.
    - Increase resistance to prophylactic or therapeutic interventions.
    - Disrupt the effectiveness of pre-existing immunity.
    - Enhance the susceptibility of a host population.
  - Category 2 (PEPP) Experimental Outcomes:
    - Enhance transmissibility of a pathogen in humans.
    - Enhance the virulence of a pathogen in humans.
    - Enhance immune evasion of a pathogen in humans.



- Generate, use, or transfer an eradicated or extinct PPP (e.g., 1918 influenza virus) or a previously identified PEPP.
- Step 3: Notification: If the research involves a covered agent AND is reasonably anticipated to produce one of the listed experimental outcomes, the PI must immediately notify their institution's designated contact and the Institutional Review Entity (IRE).[7] If this determination is made mid-experiment, the work must be halted.[3]
- Initiation: This protocol is initiated upon notification by a PI or a federal funding agency.
- Step 1: IRE Assessment: The IRE, a committee with diverse expertise including biosafety, security, and scientific disciplines, conducts a formal review to determine if the research meets the definition of Category 1 (DURC) or Category 2 (PEPP).
- Step 2: Risk-Benefit Analysis: If the IRE determines the research falls under the policy, it must conduct a thorough risk-benefit analysis.
  - Potential Benefits: Assess the scientific, medical, or public health value of the research.
  - Potential Risks: Assess the biosafety risks (to lab personnel and the public) and biosecurity risks (potential for misuse).
- Step 3: Draft Risk Mitigation Plan: Working with the PI, the IRE develops a draft Risk Mitigation Plan. This is a critical document that must be submitted to the federal funding agency. The plan must include:
  - Biosafety and Biosecurity Measures: Detail specific containment procedures (e.g., BSL-3/4), security protocols for agent access and storage, and personnel reliability programs.
  - Personnel Training: Describe required training on DURC policies, responsible conduct of research, and specific safety/security protocols.
  - Communication Plan: Outline a plan for communicating research findings responsibly,
     which may involve consultation with the funding agency prior to publication.
  - Incident Response Plan: Detail procedures for responding to potential exposures, spills, or security breaches.



- Annual Review: Commit to an annual review of the mitigation plan by the IRE.
- Step 4: Federal Agency Review: The draft plan is submitted to the relevant federal funding agency. The agency must review and formally approve the plan before the research can proceed. For Category 2 research, a departmental-level review is also required.
- Step 5: Implementation and Oversight: Once approved, the PI must conduct the research in strict accordance with the mitigation plan. The IRE is responsible for ongoing oversight.

### **Mandatory Visualizations**

The following diagrams illustrate the key workflows and logical relationships within the DURC/PEPP oversight framework.





Click to download full resolution via product page

Caption: Workflow for a Principal Investigator to assess research under the DURC/PEPP framework.





Click to download full resolution via product page



Caption: Institutional Review Entity (IRE) workflow for assessing and managing DURC/PEPP research.



Click to download full resolution via product page

Caption: Logical relationship between Gain-of-Function, DURC, and PEPP research concepts.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Dual Use Research of Concern (DURC) and Pathogens with Enhanced Pandemic Potential (PEPP) | Committee on Microbiological Safety [coms.hms.harvard.edu]
- 2. uottawa.ca [uottawa.ca]
- 3. Dual Use Research of Concern Oversight Policy Framework [aspr.hhs.gov]
- 4. Dual Use Research of Concern (DURC) Institutional Review Entity | NIH Office of Intramural Research [oir.nih.gov]
- 5. gao.gov [gao.gov]



- 6. US GAO: Improved oversight needed for high-risk research | BioWorld [bioworld.com]
- 7. cogr.edu [cogr.edu]
- To cite this document: BenchChem. [Navigating the Evolving Landscape of Dual-Use Research of Concern: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7828717#implications-of-eo-1428-for-dual-use-research-of-concern]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com